N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-12(20)16-8-7-14(22-16)10-11-19-17(21)9-6-13-4-2-3-5-15(13)18/h2-5,7-8H,6,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLWHHRHPYFPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 5-acetylthiophene is then subjected to a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the ethyl chain.
Next, the intermediate product undergoes a coupling reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide linkage. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group on the thiophene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
- **Oxid
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound notable for its diverse biological activities. This article reviews its structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiophene Ring : Substituted with an acetyl group, enhancing stability.
- Ethyl Chain : Connecting the thiophene to the phenyl moiety.
- Fluorophenyl Group : Contributing to its electronic properties.
Molecular Formula : CHFNOS
Molecular Weight : 319.4 g/mol
CAS Number : 2034570-55-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Acetylthiophene : Acetylation of thiophene using acetic anhydride.
- Alkylation : Reaction with ethyl bromide in the presence of a base.
- Formation of Propanamide : Coupling with 3-(2-fluorophenyl)propanoyl chloride.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through modulation of specific signaling pathways.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.
- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors could modulate physiological responses related to pain and inflammation.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s structure can be dissected into three regions:
Amide nitrogen substituent : 2-(5-acetylthiophen-2-yl)ethyl group.
Propanamide chain : Terminated by a 3-(2-fluorophenyl) group.
Aromatic systems : Thiophene (electron-deficient due to acetyl) and fluorophenyl (electron-withdrawing fluorine).
Table 1: Structural Comparison of Propanamide Derivatives
Pharmacological Implications
Anti-Inflammatory Potential
- NSAID Derivatives : Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () combine NSAID frameworks (e.g., naproxen) with serotonin-like indole groups, suggesting dual activity against cyclooxygenase (COX) and serotonin receptors . The target compound’s fluorophenyl group may mimic COX-2 selectivity observed in celecoxib derivatives.
Opioid Receptor Interactions
- Fentanyl Analogs: Fluorophenyl-propanamide structures in and (e.g., ortho-fluoroisobutyryl fentanyl) exhibit high affinity for μ-opioid receptors due to fluorophenyl’s electronic effects and lipophilicity . The target compound lacks a piperidine ring but could interact with non-opioid CNS targets.
Metabolic Stability
Registered Compounds and Prior Art
Q & A
Q. What are the standard synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide?
The synthesis typically involves multi-step reactions, including cyclization and amide bond formation. For example, thiophene derivatives like 5-acetylthiophen-2-yl can be coupled with fluorophenyl-containing intermediates via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using DMF or dichloromethane as solvents, with temperature maintained at 60–80°C). Precursor activation with agents like EDCI/HOBt may enhance coupling efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
High-performance liquid chromatography (HPLC) ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms structural integrity. Mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and stereochemistry. For dynamic studies, time-resolved fluorescence or circular dichroism may be employed .
Q. What are the primary functional groups influencing reactivity?
The acetylthiophene moiety enables electrophilic substitution (e.g., bromination), while the fluorophenyl group directs para/ortho substitution. The propanamide backbone participates in hydrogen bonding, affecting solubility and biological interactions. Thiophene’s sulfur atom may coordinate with metal catalysts in cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic screening of solvents (e.g., DMF vs. THF), catalysts (Pd-based for cross-couplings), and temperatures is essential. For example, microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating. Computational modeling (DFT) predicts regioselectivity in fluorophenyl substitution, guiding experimental design .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC50 variability) may arise from differences in assay pH, buffer systems, or protein purity. Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can validate binding affinities. Structural analogs with modified acetylthiophene or fluorophenyl groups should be tested to isolate pharmacophoric contributions .
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking and molecular dynamics simulations suggest the acetylthiophene group binds hydrophobic pockets in enzyme active sites, while the fluorophenyl moiety engages in π-π stacking with aromatic residues. Fluorescence quenching assays and mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include purifying intermediates with similar polarities and minimizing thiophene oxidation. Column chromatography with gradient elution (hexane/EtOAc) or preparative HPLC resolves these. Stability studies under physiological pH (5.0–7.4) and temperature (37°C) ensure compound integrity during long-term storage .
Methodological Guidance Table
| Research Objective | Recommended Methods | Key Parameters to Monitor |
|---|---|---|
| Synthetic Optimization | Microwave-assisted synthesis, DFT modeling | Yield, reaction time, regioselectivity |
| Biological Activity | SPR, ITC, fluorescence assays | KD, ΔG, quenching efficiency |
| Structural Analysis | X-ray crystallography, 19F NMR | Crystal lattice packing, chemical shift anisotropy |
| Stability Testing | Accelerated degradation studies (40°C/75% RH) | Purity loss, byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
